molecular formula C12H11NO B1277480 3-Benzyloxypyridine CAS No. 76509-17-6

3-Benzyloxypyridine

Cat. No. B1277480
CAS RN: 76509-17-6
M. Wt: 185.22 g/mol
InChI Key: LLWFWIZOFFLRKC-UHFFFAOYSA-N
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Description

3-Benzyloxypyridine is a chemical compound that can be used as a building block in organic synthesis. It is characterized by a pyridine ring, which is a heterocyclic aromatic compound with a nitrogen atom, and a benzyloxy group attached to the third position of the pyridine ring. This structure makes it a versatile intermediate for the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of derivatives of 3-benzyloxypyridine has been explored in several studies. For instance, the synthesis of 3,5-bis(benzyloxy)benzoic acid, a derivative of 3-benzyloxypyridine, was achieved by replacing the hydroxyl hydrogens of 3,5-dihydroxy benzoic acid with benzyl moieties . Another study reported the synthesis of pyridin-ylmethyl 3,5-bis(pyridin-ylmethoxy)benzoate by reacting 3,5-dihydroxybenzoic acid with chloromethyl pyridine . Additionally, an anionic rearrangement of 2-benzyloxypyridine was described, leading to the formation of aryl pyridyl carbinols through a pyridine-directed metalation of the benzylic carbon .

Molecular Structure Analysis

The molecular structure of compounds related to 3-benzyloxypyridine has been determined using single-crystal X-ray diffraction. For example, the structure of 2-amino-3-benzyloxy pyridinium perchlorate was elucidated, revealing a centrosymmetric monoclinic system with organic and inorganic layers . Another study provided the crystal structure of a novel heterocyclic compound containing a pyridin-2-yl group, which crystallizes in the monoclinic space group .

Chemical Reactions Analysis

3-Benzyloxypyridine and its derivatives participate in various chemical reactions. The anions derived from 3,5-bis(pyridine-2-ylmethoxy)benzoic acid were used to support the formation of lanthanide coordination compounds, which exhibit interesting photophysical properties . The triorganostannyl esters of pyridinylimino substituted aminobenzoic acids, which can be considered derivatives of 3-benzyloxypyridine, were synthesized and structurally investigated, highlighting their potential in affecting the photophysical properties of metals .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-benzyloxypyridine derivatives have been characterized using various spectroscopic techniques. Infrared spectroscopy, Raman spectroscopy, and thermogravimetric analysis were employed to characterize 2-amino-3-benzyloxy pyridinium perchlorate, revealing its structural features and protonic conduction properties . The electrical properties of this compound were studied in the temperature range of 303–373 K, indicating its potential for applications in protonic conduction .

Scientific Research Applications

Anionic Rearrangement in Organic Synthesis

3-Benzyloxypyridine is involved in anionic rearrangement processes. A study by Yang and Dudley (2009) discussed the anionic rearrangement of 2-benzyloxypyridine, leading to the formation of several aryl pyridyl carbinols. This process is significant in organic synthesis and has applications in developing pharmaceutical compounds, including a formal synthesis of carbinoxamine, an antihistamine drug (Yang & Dudley, 2009).

Cognitive Enhancement Properties

Research on 3-(aryloxy)pyridines, a group that includes 3-benzyloxypyridine, has shown potential in enhancing retention for passive avoidance learning in mice. This study by Butler, Poschel, and Marriott (1981) suggests these compounds might have therapeutic properties for treating cognitive disorders, with specific compounds within this group showing notable efficacy in cognitive enhancement (Butler, Poschel, & Marriott, 1981).

Synthesis of Herbicide Intermediates

3-Benzyloxypyridine is used as an important intermediate in the synthesis of certain herbicides. Lou Jiang-song (2006) described a practical synthesis method of 2-mercapto-3-benzyloxypyridine, a key intermediate of the herbicide trifloxysulfuron. The method demonstrates the utility of 3-benzyloxypyridine in agricultural chemistry (Lou Jiang-song, 2006).

Anticancer Agent Development

A study on ON 01910.Na, a benzyl styryl sulfone analog, highlights the role of 3-benzyloxypyridine derivatives in cancer treatment. The compound inhibits mitotic progression and induces apoptosis in cancer cells. This research by Ohnuma et al. (2006) underscores the potential of 3-benzyloxypyridine analogs in oncology (Ohnuma et al., 2006).

Drug Design and Kinase Inhibition

3-Benzyloxypyridine derivatives are instrumental in the design of kinase inhibitors, as illustrated in the development of crizotinib. Cui et al. (2011) detail how a 2-amino-5-aryl-3-benzyloxypyridine series was created for effective kinase inhibition, leading to potent tumor growth inhibition and the development of crizotinib, an important anticancer drug (Cui et al., 2011).

Safety And Hazards

3-Benzyloxypyridine is classified under the Acute Tox. 4 Oral hazard classification . It is advised to use personal protective equipment as required, ensure adequate ventilation, avoid dust formation, and it should not be released into the environment .

Future Directions

3-Benzyloxypyridine is provided to early discovery researchers as part of a collection of unique chemicals . It has potential applications in the field of medicinal chemistry due to its ability to inhibit mitogen-activated protein kinase p38α activity .

properties

IUPAC Name

3-phenylmethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO/c1-2-5-11(6-3-1)10-14-12-7-4-8-13-9-12/h1-9H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLWFWIZOFFLRKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80434107
Record name 3-Benzyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Benzyloxypyridine

CAS RN

76509-17-6
Record name 3-Benzyloxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80434107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

9.5 g (10 mMol) 3-Hydroxy-pyridine and 9.45 ml (10 mMol) benzylchloride are dissolved in 50 ml CH2Cl2 at rt. 0.5 g Adogen 464® (Aldrich 63393-96-4) are added followed by dropwise addition of 50 ml of aq. NaOH solution (40% wt). The resulting yellow solution is stirred overnight, leading to formation of a white precipitate. The insolubles are filtered off and the filtrated is diluted with CH2Cl2 and H2O. The phases are separated and the aq. phase is repeatedly extracted with CH2Cl2. Combined organic extracts are dried, concentrated and the residual crude product is purified by flash chromatography (SiO2, CH2Cl2/MeOH 95:5) to give the title compound as a yellow oil: MS: [M+1]+=186; 1H MNR (CDCl3): δ ppm 8.42 (s, 1H), 8.26 (s, 1H), 7.55-7.38 (m, 5H), 7.30-7.19 (m, 2H), 5.17 (s, 2H).
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
9.45 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspension of 3-hydroxypyridine (24.7 g, 260 mmole) in distilled methylene chloride (260 ml) were added Adogen 464 (1.6 ml), 40% NaOH (130 ml), benzyl chloride (32 ml, 278 mmole), followed by stirring for 3 days at room temperature. The organic layer was separated from the reaction solution, and the aqueous layer was admixed with water and extracted with methylene chloride. The resulting extract was combined with the methylene chloride layer separated previously, and the combined solution was washed with saturated saline, dried over K2CO3 and freed of the solvent by distillation. The residue was purified on a column of silica gel (7734, n-hexane:ethyl acetate=20:1 to 5:1).
Quantity
24.7 g
Type
reactant
Reaction Step One
Quantity
260 mL
Type
solvent
Reaction Step One
Name
Quantity
130 mL
Type
reactant
Reaction Step Two
Quantity
32 mL
Type
reactant
Reaction Step Two
Quantity
1.6 mL
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of 4.22 g. (0.02 mol) of 5-benzyloxy-2-pyridinecarboxaldehyde in 100 ml. of chloroform is treated with 1.66 g. (0.04 mol) of t-butyl isocyanide and 2.40 g. (0.04 mol) of acetic acid and the solution is refluxed gently for five hours. The reaction mixture is washed with 5% sodium bicarbonate solution, dried and evaporated to dryness to give 2-[α-N-t-butylamido)-acetoxymethyl]-5-benzyloxypyridine.
Quantity
0.02 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0.04 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
107
Citations
DL Comins, ED Stroud - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
The addition of Grignard reagents to the 1‐phenoxycarbonyl salt of 3‐benzyloxypyridine and a catalytic amount of cuprous iodide afforded 4‐alkyl‐3‐benzyloxy‐1‐phenoxycarbonyl‐1,4…
Number of citations: 19 onlinelibrary.wiley.com
A Antony Muthu Prabhu, RK Sankaranarayanan… - Russian Journal of …, 2010 - Springer
… Abstract—Spectral characteristics of 2 amino 3 benzyloxypyridine (2ABP) has been studied in solvents of different polarity, pH, and β cyclodextrin (β CD) and compared with 2 amino …
Number of citations: 10 link.springer.com
F Dennin, D Blondeau, H Sliwa - Journal of heterocyclic …, 1991 - Wiley Online Library
… 2-amino-3-benzyloxypyridine yielded the corresponding benzylic ether which can be easily debenzylated to 5 by hydrogenolysis. Furthermore 2-amino-3-benzyloxypyridine condensed …
Number of citations: 10 onlinelibrary.wiley.com
MML Saghaie, A Fassihi, A Movahedian-Attar… - Research in …, 2012 - rps.mui.ac.ir
… reacted with ammonia or methyl amine to produce 3-benzyloxypyridine-4-one and 3-benzyloxy-1… Conclusion: Tautomerism occuring in 3-benzyloxypyridine-4-one compounds caused …
Number of citations: 0 rps.mui.ac.ir
Y Kodama, K Takeuchi, N Shimba… - Journal of Medicinal …, 2013 - ACS Publications
… kinase p38α and its inhibitor 2-amino-3-benzyloxypyridine. The structure of the ligand–protein … Up to 1.6 mM 2-amino-3-benzyloxypyridine was titrated with 0.29 mM MAP kinase p38α to …
Number of citations: 10 pubs.acs.org
AL Gill, M Frederickson, A Cleasby… - Journal of medicinal …, 2005 - ACS Publications
… We describe the structure-guided optimization of the molecular fragments 2-amino-3-benzyloxypyridine 1 (IC 50 1.3 mM) and 3-(2-(4-pyridyl)ethyl)indole 2 (IC 50 35 μM) identified using …
Number of citations: 224 pubs.acs.org
H Ilkimen - Macedonian Journal of Chemistry and Chemical …, 2019 - mjcce.org.mk
… derivatives [2,3-diaminopyridine (2,3dap for 2), 2,3-diamino-5-bromopyridine (2,3da5Brp for 3), 2,3-diamino-5-chloropyridine (2,3da5Clp for 4), 2amino-3-benzyloxypyridine (2a3bxp for …
Number of citations: 6 mjcce.org.mk
A Cohen, JA Silk - Journal of the Chemical Society (Resumed), 1952 - pubs.rsc.org
… Alternatively, benzylation of the phenolic group of (V) with benzyldimethylphenylammonium hydroxide yielded methyl 2-benzyl-3-benzyloxypyridine-4 : 5-dicarboxylate (IX) which could …
Number of citations: 2 pubs.rsc.org
AK Sonkar, A Rai, K Tripathi, R Yadav, M Shukla… - Sensors and Actuators B …, 2021 - Elsevier
… A new aggregation induced enhanced emission (AIEE) active probe (1) has been synthesized via single step condensation reaction of 2-amino-3-benzyloxypyridine with 3-…
Number of citations: 9 www.sciencedirect.com
JJ Cui, M Tran-Dubé, H Shen, M Nambu… - Journal of medicinal …, 2011 - ACS Publications
… A novel 2-amino-5-aryl-3-benzyloxypyridine series was created to more effectively make the key interactions achieved with 3. In the novel series, the 2-aminopyridine core allowed a 3-…
Number of citations: 945 pubs.acs.org

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